molecular formula C10H8FNO3S B2827336 2-Amino-6-fluorosulfonyloxynaphthalene CAS No. 2411304-82-8

2-Amino-6-fluorosulfonyloxynaphthalene

Cat. No.: B2827336
CAS No.: 2411304-82-8
M. Wt: 241.24
InChI Key: HTKFQESDYSHEKI-UHFFFAOYSA-N
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Description

2-Amino-6-fluorosulfonyloxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an amino group at the second position and a fluorosulfonyloxy group at the sixth position on the naphthalene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-fluorosulfonyloxynaphthalene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of naphthalene to form 2-nitronaphthalene. This intermediate is then subjected to a reduction reaction to yield 2-aminonaphthalene. The introduction of the fluorosulfonyloxy group is achieved through a sulfonation reaction followed by fluorination. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and fluorinating agents like sulfur tetrafluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluorosulfonyloxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The fluorosulfonyloxy group can be reduced to form hydroxyl or sulfhydryl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluorosulfonyloxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Amino-6-fluorosulfonyloxynaphthalene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of dyes, pigments, and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-fluorosulfonyloxynaphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorosulfonyloxy group can participate in covalent bonding and nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluoronaphthalene: Lacks the sulfonyloxy group, resulting in different reactivity and applications.

    2-Amino-6-sulfonyloxynaphthalene: Similar structure but without the fluorine atom, affecting its chemical properties and biological activity.

    2-Amino-6-chlorosulfonyloxynaphthalene:

Uniqueness

2-Amino-6-fluorosulfonyloxynaphthalene is unique due to the presence of both the amino and fluorosulfonyloxy groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for various applications in research and industry.

Properties

IUPAC Name

2-amino-6-fluorosulfonyloxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3S/c11-16(13,14)15-10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKFQESDYSHEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)F)C=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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